molecular formula C17H17N B1279181 1-Benzhydryl-3-methyleneazetidine CAS No. 40569-55-9

1-Benzhydryl-3-methyleneazetidine

Cat. No.: B1279181
CAS No.: 40569-55-9
M. Wt: 235.32 g/mol
InChI Key: KHPQTAVKWSGAOL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-methyleneazetidine is an organic compound that belongs to the class of azetidines, which are four-membered heterocyclic rings containing at least one nitrogen atom

Preparation Methods

The synthesis of 1-Benzhydryl-3-methyleneazetidine involves several steps. One common method starts with the preparation of methyl triphenylphosphonium iodide in dimethyl sulfoxide (DMSO), followed by the addition of potassium tert-butylate. The mixture is stirred and then l-(diphenylmethyl)azetidin-3-one is added. The reaction mixture is heated and extracted with ether, and the residue is purified by silica gel flash chromatography . This method yields this compound with a purity of 97%.

Chemical Reactions Analysis

1-Benzhydryl-3-methyleneazetidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.

    Addition: The methylene group can participate in addition reactions with electrophiles.

Common reagents used in these reactions include DMSO, potassium tert-butylate, and silica gel. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzhydryl-3-methyleneazetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-methyleneazetidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzhydryl-3-methyleneazetidine can be compared with other azetidine derivatives, such as:

    1-Benzhydryl-3-methylazetidine: Similar in structure but with a methyl group instead of a methylene group.

    1-Benzhydryl-3-ethylazetidine: Contains an ethyl group instead of a methylene group.

    1-Benzhydryl-3-propylazetidine: Contains a propyl group instead of a methylene group.

Properties

IUPAC Name

1-benzhydryl-3-methylideneazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N/c1-14-12-18(13-14)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPQTAVKWSGAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456969
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40569-55-9
Record name 1-BENZHYDRYL-3-METHYLENEAZETIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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